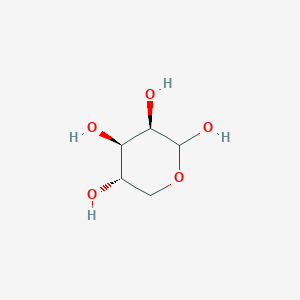

L-Lyxopyranose

Description

L-Lyxopyranose (CAS: 1949-78-6) is a pentopyranose, a five-carbon monosaccharide in the pyranose form, classified as an L-sugar due to its stereochemistry. It is a rare aldose found in specific biological and synthetic contexts. Structurally, it differs from more common sugars like glucose or mannose by its hydroxyl group configuration at C-2, C-3, and C-4, which influences its reactivity and biological roles .

Key properties include:

Properties

IUPAC Name |

(3R,4R,5S)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-AEQNFAKKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331417 | |

| Record name | L-Lyxopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36562-42-2 | |

| Record name | L-Lyxopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Cleavage and Intermediate Formation

The Ruff degradation pathway, adapted for L-lyxose synthesis, begins with D-galactono-1,4-lactone (1). Treatment with periodic acid (H₅IO₆) selectively cleaves the C5–C6 bond, yielding L-lyxuronic acid (2) after ion-exchange purification. Critical parameters include:

-

Reaction conditions : 5°C initial cooling, followed by 4 h at room temperature.

-

Workup : Barium acetate precipitation of iodate byproducts and sequential ion-exchange chromatography.

The intermediate L-lyxuronic acid is esterified with methanol under acidic conditions to form methyl L-lyxuronate (3), crystallized in 61% yield (m.p. 136–138°C).

Reduction and Hydrolysis to L-Lyxopyranose

Methyl L-lyxuronate undergoes borohydride reduction to L-arabinitol (4), followed by acid-catalyzed methanolysis to produce methyl (methyl α-L-lyxofuranosid)uronate (5). Subsequent hydrolysis with 0.5 M HCl at 100°C yields α-L-lyxose (6) in 87% overall yield from D-galactono-1,4-lactone.

Key advantages :

-

High stereochemical fidelity at C2–C4.

-

Scalable to multi-gram quantities without intermediate purification.

Stereoselective Glycosylation Using Protected L-Lyxopyranose Derivatives

Donor-Acceptor Strategies for 1,1′-Linked Disaccharides

Schmidt and Wittmann compared two approaches for synthesizing L-lyxopyranose-containing disaccharides:

-

Glucose-as-donor : Trichloroacetimidate 3 (tetra-O-acetyl-β-D-glucopyranosyl) reacted with L-lyxose acceptors (12 , 16 ) under Lewis acid catalysis (BF₃·OEt₂, SnCl₄).

-

L-Lyxose-as-donor : Trichloroacetimidate 13 (2,3,4-tri-O-acetyl-L-lyxopyranosyl) coupled with glucose acceptors (5 , 7 ).

Table 1: Glycosylation Outcomes with Varied Donors and Acceptors

| Donor | Acceptor | Lewis Acid | Yield (%) | α/β Ratio |

|---|---|---|---|---|

| 3 (Glc) | 12 (L-Lyx) | BF₃·OEt₂ | 52 | 1.5:1 |

| 13 (L-Lyx) | 5 (Glc) | BF₃·OEt₂ | 50 | 10:1 |

| 13 (L-Lyx) | 7 (GlcN₃) | BF₃·OEt₂ | 72 | >20:1 |

Influence of Protecting Groups

-

Acetylated acceptors (12) : Lower stereoselectivity (α/β = 1.5:1) due to competing axial/equatorial attack.

-

Benzylated acceptors (16) : Improved α-selectivity (10:1) attributed to steric hindrance at the anomeric center.

-

Azido-glucose acceptor (7) : Exclusive β-linkage formation via neighboring-group participation.

Functionalization and Derivatization Pathways

Synthesis of 2-Amino-2-deoxy Derivatives

Reaction of 2-azido-glucopyranosyl trichloroacetimidate (4 ) with L-lyxose acceptor 12 yielded 30 (41%), which was deprotected to 2 (α-L-lyxopyranosyl 2-amino-2-deoxy-β-D-glucopyranoside). Hydrogenolysis (H₂/Pd-C) provided the free amine without epimerization.

Isopropylidene Protection for 5-Deoxy-L-lyxose

Methyl (methyl α-L-lyxofuranosid)uronate (III ) treated with acetone/CuSO₄ formed 2,3-O-isopropylidene derivative VI , reduced by LiAlH₄ to 5-deoxy-L-lyxose (7).

Critical Analysis of Methodologies

Efficiency and Scalability

-

Periodate oxidation route : Superior for bulk synthesis (87% yield) but requires toxic H₅IO₆.

-

Glycosylation methods : Lower yields (48–72%) but essential for oligosaccharide engineering.

Chemical Reactions Analysis

Ring-Opening and Tautomerism

L-Lyxopyranose undergoes ring-opening to form the linear aldehydo-L-lyxose via tautomerism. This equilibrium is critical in sugar metabolism and interconversion pathways:

textL-lyxopyranose ⇌ aldehydo-L-lyxose

The reaction is reversible and influenced by pH and temperature .

Isomerization and Degradation

In degradation pathways, β-L-lyxopyranose interconverts with L-xylulose, a ketose sugar, under enzymatic or acidic conditions:

textβ-L-lyxopyranose ↔ L-xylulose

This isomerization involves keto-enol tautomerism and has a standard Gibbs free energy of formation (ΔfG'°) of -74.6888 kcal/mol .

Oxidation Reactions

The primary alcohol group at C-5 is susceptible to oxidation. Using strong oxidants (e.g., HNO₃), it converts to L-lyxonic acid (a carboxylic acid):

textL-lyxopyranose → L-lyxonic acid

Controlled oxidation preserves other hydroxyl groups, enabling selective functionalization.

Nucleophilic Substitution (SN2)

Triflate derivatives of L-lyxopyranose react with nucleophiles via SN2 mechanisms. Key examples include:

| Triflate Derivative | Nucleophile | Product | Inversion | Yield |

|---|---|---|---|---|

| 4-O-triflate-L-lyxopyranoside | NaN₃ | 4-azido-β-D-ribopyranose | Yes | 85% |

| 4-O-triflate-L-lyxopyranoside | BnNH₂ | 4-benzylamino-β-D-ribopyranose | Yes | 78% |

Reactions with heterocyclic nucleophiles (e.g., 5-aminouracil) are less efficient due to poor nucleophilicity .

Enzymatic Phosphorylation

Kinases phosphorylate L-lyxopyranose at C-5 to form α-L-lyxopyranose-5-phosphate, a metabolic intermediate:

textL-lyxopyranose + ATP → L-lyxopyranose-5-phosphate + ADP

Hydrolysis and Glycosidic Bond Cleavage

Acid-catalyzed hydrolysis cleaves glycosidic bonds in L-lyxopyranose-containing compounds (e.g., ginsenosides) :

textginsenoside + H₂O → protopanaxatriol + L-lyxopyranose + D-glucopyranose

Scientific Research Applications

Chemistry

L-Lyxopyranose serves as a crucial building block in the synthesis of complex carbohydrates and glycosides. Its reactivity allows it to participate in various chemical reactions, including:

- Glycosylation Reactions : L-Lyxopyranose derivatives are utilized in glycosylation reactions to form disaccharides and oligosaccharides. For instance, studies have shown that the use of L-lyxopyranosyl trichloroacetimidate as a glycosyl donor yields high stereoselectivity in the synthesis of non-reducing disaccharides .

- Synthesis of Novel Compounds : The compound has been employed to synthesize N-substituted 5-amino-lyxofuranosides through reactions with various nucleophiles, showcasing its versatility in organic synthesis .

Table 1: Chemical Reactions Involving L-Lyxopyranose

Biology

In biological research, L-Lyxopyranose is used as a model compound for studying rare sugars' structure and function. Its unique configuration allows researchers to investigate its metabolic pathways and enzyme interactions.

- Metabolic Studies : Research indicates that L-lyxopyranose can act as a substrate for specific enzymes, influencing metabolic pathways. For example, it can be phosphorylated by kinases, facilitating its entry into various metabolic routes.

- Structural Analysis : NMR spectroscopy has been employed to analyze the structural characteristics of L-lyxopyranose and its derivatives, providing insights into their behavior in biological systems .

Medicine

The medicinal applications of L-Lyxopyranose are under investigation due to its potential therapeutic properties. Its unique structural features may offer advantages in drug development.

- Therapeutic Agent Exploration : Ongoing research aims to explore the compound's efficacy as a therapeutic agent, particularly in developing treatments that leverage its structural properties.

Industry

L-Lyxopyranose finds applications in various industrial processes, particularly in the production of specialty chemicals.

- Precursor for Bioactive Compounds : The compound is utilized as a precursor for synthesizing bioactive compounds, contributing to the development of new materials and chemicals.

Table 2: Industrial Applications of L-Lyxopyranose

| Application | Description | Reference |

|---|---|---|

| Specialty Chemicals | Used in the production of niche chemical products | |

| Bioactive Compound Synthesis | Precursor for various bioactive substances |

Case Studies

-

Synthesis of Disaccharides :

A study demonstrated that using L-lyxopyranosyl trichloroacetimidate in glycosylation reactions yielded non-reducing disaccharides with high stereoselectivity (yield up to 72%) when reacted with azido sugars . -

NMR Spectroscopic Analysis :

Investigations into the NMR characteristics of L-lyxopyranose revealed significant trends in chemical shifts that aid in identifying isomeric mixtures, highlighting the importance of accurate structural characterization .

Mechanism of Action

The mechanism of action of L-Lyxopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. The molecular targets include enzymes like xylose isomerase and other carbohydrate-processing enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Lyxopyranose is compared below with D-Arabinopyranose, L-Xylopyranose, and β-L-Lyxopyranose, focusing on structural, functional, and synthetic differences.

Table 1: Structural and Functional Comparison

Table 2: Environmental Response in Rhizobia EPS (Cadmium Exposure)

Notes: L-Lyxopyranose is uniquely synthesized by rhizobia in metal-polluted environments, while common sugars like D-galactose diminish under cadmium stress .

Key Research Findings

Environmental Adaptation: L-Lyxopyranose is a biomarker for rhizobial strains in Zn–Pb–Cd-polluted soils, replacing stress-sensitive sugars like levoglucosan . Its presence correlates with enhanced biofilm formation, aiding bacterial survival in extreme conditions .

Synthetic Utility: Tri-O-benzyl-L-lyxopyranose is a precursor for iminosugars (e.g., 1,5-dideoxy-1,5-imino-L-lyxitol), used in glycosidase inhibition studies. Yields reach 56% via microwave-assisted glycosylamine formation . Contrastingly, D-arabinopyranose derivatives are synthesized via epimerization, highlighting L-lyxopyranose’s unique reactivity .

Physicochemical Behavior: In molybdate complexes, L-lyxopyranose exhibits anomeric rotation shifts (pH 6), distinct from L-xylopyranose due to substituent effects at C-5 .

Comparative Challenges and Gaps

- Nomenclature Conflicts: L-Lyxopyranose is erroneously listed as an alias for L-arabinose in some databases (CAS 5328-37-0), necessitating careful verification .

- Functional Data: While D-arabinopyranose roles are well-documented (e.g., in mycobacterial cell walls), L-lyxopyranose’s metabolic pathways remain understudied .

- Synthetic Scalability: Current methods for L-lyxopyranose derivatives require optimization for industrial applications (e.g., chiral drug synthesis) .

Q & A

Q. How should researchers address ethical and data integrity challenges in publishing conflicting L-lyxopyranose bioactivity data?

- Disclose all raw datasets (e.g., via Zenodo) and provide detailed protocols for peer scrutiny. Use CONSORT-like checklists for in vitro studies to ensure transparency. Discuss potential confounders (e.g., endotoxin contamination in cell assays) and statistically adjust for batch effects using mixed models .

Methodological Standards

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectral data in public repositories (e.g., NMRShiftDB) with unique DOIs .

- Conflict Analysis : Apply Bradford Hill criteria to assess causality in structure-activity relationships .

- Peer Review : Preprint submissions (e.g., bioRxiv) for early feedback; address reviewer concerns about spectral interpretation or statistical power post-submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.